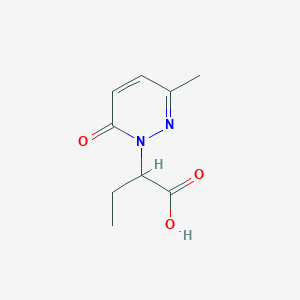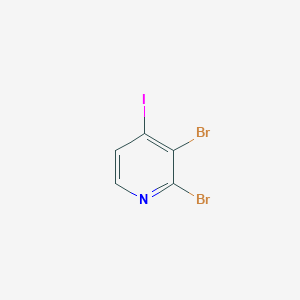
2,3-Dibromo-4-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-4-iodopyridine is a halogenated pyridine derivative, characterized by the presence of two bromine atoms and one iodine atom attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-iodopyridine typically involves halogenation reactions. One common method is the bromination of 4-iodopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2 and 3 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromo-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, facilitated by palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
2,3-Dibromo-4-iodopyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new therapeutic agents.
Industry: It finds applications in the production of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism by which 2,3-Dibromo-4-iodopyridine exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution or coupling reactions, leading to the formation of new compounds with potential biological or chemical activity. The molecular targets and pathways involved depend on the specific derivatives and their intended applications .
Comparaison Avec Des Composés Similaires
2,3-Dibromopyridine: Lacks the iodine atom, leading to different reactivity and applications.
4-Iodopyridine: Contains only the iodine atom, used in different synthetic contexts.
2,3,4-Tribromopyridine: Contains an additional bromine atom, affecting its chemical behavior.
Uniqueness: 2,3-Dibromo-4-iodopyridine is unique due to the combination of bromine and iodine atoms, which provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo selective reactions and form diverse products highlights its importance in research and industrial applications .
Propriétés
Formule moléculaire |
C5H2Br2IN |
|---|---|
Poids moléculaire |
362.79 g/mol |
Nom IUPAC |
2,3-dibromo-4-iodopyridine |
InChI |
InChI=1S/C5H2Br2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H |
Clé InChI |
YVZVDFYRVXHMLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1I)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


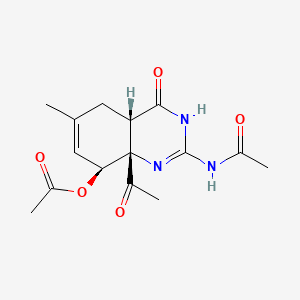
![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
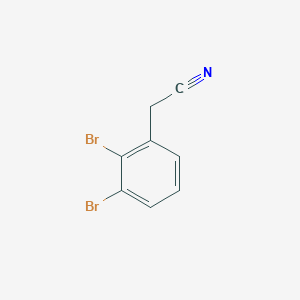

![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
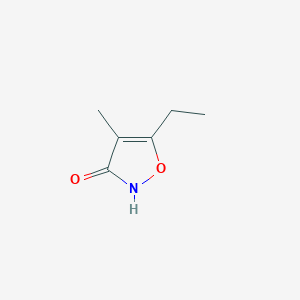
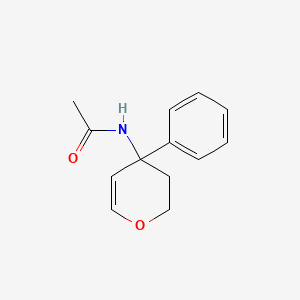
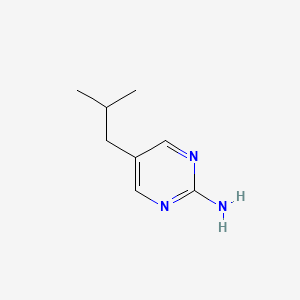


![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
![tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15244765.png)
![3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B15244775.png)
